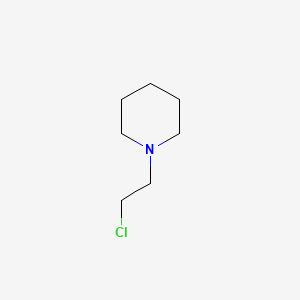

1-(2-Chloroethyl)piperidine

Vue d'ensemble

Description

1-(2-Chloroethyl)piperidine is an organic compound with the molecular formula C7H14ClN. It is a derivative of piperidine, where a chloroethyl group is attached to the nitrogen atom of the piperidine ring. This compound is known for its utility in organic synthesis and as an intermediate in the production of various chemical substances .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)piperidine can be synthesized through the reaction of piperidine with 2-chloroethanol in the presence of a strong acid, such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where piperidine and 2-chloroethanol are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Chloroethyl)piperidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form the corresponding ethylpiperidine derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate temperature conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to avoid over-oxidation.

Major Products Formed:

Nucleophilic Substitution: Substituted piperidine derivatives.

Oxidation: Piperidine N-oxides.

Reduction: Ethylpiperidine derivatives.

Applications De Recherche Scientifique

Structure and Characteristics

- Chemical Formula : C₇H₁₄ClN

- Molecular Weight : 145.65 g/mol

- Appearance : Typically a colorless to pale yellow liquid.

Industrial Production

In industrial settings, large-scale reactors are employed to combine piperidine and 2-chloroethanol under controlled conditions. The resulting mixture is purified through distillation or crystallization to yield high-purity products.

Medicinal Chemistry

1-(2-Chloroethyl)piperidine serves as a crucial intermediate in the synthesis of various pharmaceuticals:

- Antihistamines : It is used in the production of Cloperastine, an antihistamine for treating allergies .

- Antispasmodics : This compound is also involved in synthesizing drugs like Pitofenone, which alleviates spasms .

Research indicates that derivatives of this compound exhibit significant biological activities:

- Antitumor Agents : It is utilized in synthesizing Ditercalinium, a potent antitumor DNA bis-intercalator.

- Antimicrobial Activity : Certain derivatives have shown moderate antimicrobial effects against various bacterial strains.

Organic Synthesis

In organic chemistry, this compound is employed as an intermediate for synthesizing:

- Pharmaceuticals : It aids in creating active pharmaceutical ingredients (APIs) with therapeutic efficacy against conditions like breast cancer and osteoporosis .

- Specialty Chemicals : The compound is also valuable in producing various specialty chemicals used across different industries.

Case Study 1: Antitumor Activity

A study explored the synthesis of Ditercalinium from this compound. Researchers utilized tritium-labeled Ditercalinium to examine its cellular mechanisms and pharmacokinetics. The findings highlighted its potential as a targeted treatment for specific cancers due to its ability to intercalate into DNA, disrupting cancer cell proliferation.

Case Study 2: Antimicrobial Properties

Another investigation focused on derivatives synthesized from this compound, specifically examining their antimicrobial activity. A derivative was tested against various bacterial and fungal strains, demonstrating moderate efficacy. This study suggests potential applications for these compounds in developing new antimicrobial therapies.

Mécanisme D'action

The mechanism of action of 1-(2-Chloroethyl)piperidine involves its interaction with nucleophiles, leading to the formation of substituted products. The chloroethyl group acts as a leaving group, facilitating nucleophilic attack. In biological systems, the compound may interact with cellular components, leading to various biochemical effects .

Comparaison Avec Des Composés Similaires

- 1-(2-Chloroethyl)pyrrolidine

- 4-(2-Chloroethyl)morpholine

- 2-Chloro-N,N-diethylethylamine

- N-(2-Chloroethyl)-morpholinium chloride

Comparison: 1-(2-Chloroethyl)piperidine is unique due to its specific structure, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the piperidine ring provides different steric and electronic effects compared to pyrrolidine or morpholine derivatives .

Activité Biologique

1-(2-Chloroethyl)piperidine, a member of the piperidine family, is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives exhibit significant biological activities, including antitussive, anti-cancer, and anti-osteoporotic effects. This article explores the biological activity of this compound, highlighting its chemical properties, synthesis, and associated case studies.

- Chemical Formula : C₇H₁₄ClN·HCl

- Molecular Weight : 184.11 g/mol

- Structure : The compound features a piperidine ring with a chloroethyl substituent, which contributes to its reactivity and biological activity.

Synthesis

This compound is synthesized through various methods involving nucleophilic substitution reactions due to the presence of the chloroethyl group. This characteristic allows it to participate in numerous chemical transformations, leading to the formation of biologically active derivatives.

Biological Activity

The biological activities of this compound and its derivatives can be summarized as follows:

- Antitussive Activity : Cloperastine, a derivative of this compound, is known for its cough suppressant properties. It acts by inhibiting the cough reflex in the central nervous system.

- Anti-Cancer Effects : Some derivatives have been investigated for their potential anti-cancer properties. For instance, Raloxifene, synthesized from this compound, is used in treating breast cancer and osteoporosis in postmenopausal women.

- Osteoporosis Management : The compound's derivatives have shown promise in managing osteoporosis, indicating a diverse pharmacological profile.

Table 1: Summary of Biological Activities of Derivatives

| Compound | Activity Type | Mechanism of Action | Reference |

|---|---|---|---|

| Cloperastine | Antitussive | Central nervous system inhibition | |

| Raloxifene | Anti-cancer | Selective estrogen receptor modulator | |

| Fenpiverinium bromide | Muscle relaxant | Anticholinergic effects | |

| Pitofenone | Analgesic | Opioid receptor modulation |

Research Insights

Research has highlighted various aspects of this compound's activity:

- A study on benzothiazole derivatives synthesized using this compound showed promising multitargeted activity against Alzheimer's disease by modulating multiple receptors simultaneously .

- Investigations into the structure-activity relationship (SAR) around this scaffold revealed that modifications at specific positions can enhance biological activity while reducing toxicity .

Propriétés

IUPAC Name |

1-(2-chloroethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN/c8-4-7-9-5-2-1-3-6-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRWEBKEQARBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172922 | |

| Record name | Piperidine, 1-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932-03-2 | |

| Record name | 1-(2-Chloroethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1932-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Chloroethyl)piperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E83CFZ7SZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(2-chloroethyl)piperidine interact with biological molecules?

A: this compound acts as an alkylating agent, capable of reacting with nucleophilic sites in biological molecules like DNA and proteins. For instance, it reacts with piperidine, a model compound for nucleic acid bases, forming 1-(2-chloroethyl) piperidine and 1,2-bispiperidinoethane. [] This alkylation disrupts the normal structure and function of these biomolecules.

Q2: Can you provide examples of how this compound has been used in the synthesis of other compounds with biological activity?

A2: this compound serves as a key building block in synthesizing various compounds with potential biological activities:

- Anti-tumor agents: It's used in the synthesis of Ditercalinium, a potent antitumor DNA bis-intercalator. [] Researchers utilize tritium-labeled Ditercalinium to study its cellular mechanisms and pharmacokinetic properties.

- Oxotechnetium(V) complexes: It acts as a precursor to the tridentate ligand N,N-bis(2-mercaptoethyl)(2-piperidin-1-ylethyl)amine. This ligand forms stable complexes with oxotechnetium(V) which show potential for brain imaging due to their fast blood clearance and high brain uptake in mice. []

Q3: What is known about the structure-activity relationship (SAR) of this compound derivatives?

A: Research indicates that structural modifications to compounds containing the this compound moiety can significantly impact their biological activity. For example, the presence of a meso-1,2-diphenylethylenediamine moiety in nickel Schiff base complexes enhanced their selectivity towards tetramolecular DNA quadruplexes over double-stranded DNA. [] This highlights the importance of specific structural features in targeting different DNA structures.

Q4: Are there any studies on the antimicrobial activity of compounds derived from this compound?

A: Yes, studies have investigated the antimicrobial potential of certain derivatives. A study examining (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, synthesized from this compound, revealed moderate antimicrobial activity against various bacterial and fungal strains. [] This finding suggests potential applications for these derivatives in combating microbial infections.

Q5: Has this compound been implicated in any toxicological studies?

A: Research using 1-(2-chloroethyl)-1-nitroso-3-(3-pyridylmethyl)urea Narom-oxide (I), a compound containing the this compound moiety, provides insight into potential toxicological mechanisms. Compound I reacted with model compounds for nucleic acid bases and enzyme proteins, suggesting potential alkylation and disruption of these crucial biomolecules. []

Q6: What analytical techniques are commonly employed to characterize and study this compound and its derivatives?

A6: Various analytical techniques are crucial for studying this compound and its derivatives. Common methods include:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Fourier Transform Infrared Spectroscopy (FT-IR), and UV-Vis spectroscopy are routinely used for structural characterization. [, , , ]

- Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is utilized to confirm the identity and study the interactions of the compound with DNA. []

- Chromatography: Thin Layer Chromatography (TLC) helps in assessing the purity of synthesized compounds. []

- X-ray crystallography: Provides detailed structural information of the compounds in the solid state. []

Q7: Are there any known safety concerns regarding this compound?

A: While specific safety data for this compound might be limited, its reactivity as an alkylating agent raises concerns. Alkylating agents are known to have mutagenic and carcinogenic potential due to their ability to damage DNA. [] Therefore, handling this compound requires strict safety protocols and appropriate personal protective equipment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.